1-(4-Ethoxyphenyl)sulfonylpyrazole
Description
1-(4-Ethoxyphenyl)sulfonylpyrazole is a pyrazole derivative characterized by a sulfonyl (-SO₂-) group at the 1-position of the pyrazole ring and a 4-ethoxyphenyl substituent. Pyrazole derivatives are renowned for their diverse pharmacological and agrochemical applications, including antiarrhythmic, sedative, hypoglycemic, antiviral, and pesticidal activities . This compound’s structural features position it as a candidate for further exploration in medicinal and pesticidal chemistry.
Properties
CAS No. |
899232-84-9 |
|---|---|
Molecular Formula |
C11H12N2O3S |
Molecular Weight |
252.29g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)sulfonylpyrazole |
InChI |
InChI=1S/C11H12N2O3S/c1-2-16-10-4-6-11(7-5-10)17(14,15)13-9-3-8-12-13/h3-9H,2H2,1H3 |
InChI Key |
UAXAUFXXHFMWOD-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Biological Activity | Key Differences vs. Target Compound |
|---|---|---|---|---|
| This compound | Pyrazole | 4-Ethoxyphenyl sulfonyl | Potential pesticidal | Reference compound |
| Ethyl 1-(4-ethoxyphenyl)-4-hydroxy... | Pyrazole | 4-Ethoxyphenyl, ester, hydroxyl | Not specified | Ester group reduces polarity vs. sulfonyl |
| Etometazen | Benzimidazole | p-Ethoxybenzyl, diethylamino | Not specified | Benzimidazole core alters target specificity |
| Etofenprox | Pyrethroid-ether | 4-Ethoxyphenyl, benzyl ether | Pesticidal | Ether linkage increases hydrolytic stability |
| 4-(4-Methoxyphenyl)-1-(1H-pyrazol...) | Triazole-Pyrazole | 4-Methoxyphenyl | Not specified | Methoxy reduces lipophilicity vs. ethoxy |
Key Research Findings
- Sulfonyl vs. Ether/Ester Groups : Sulfonyl-containing compounds exhibit higher polarity and stability under acidic conditions compared to ethers (e.g., etofenprox) or esters .
- Biological Activity : Pyrazole derivatives with sulfonyl groups show promise in pesticidal applications due to their ability to interfere with insect nervous systems, akin to etofenprox but with distinct modes of action .
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